

Physical and chemical properties of 5-Chloro-3-hydroxypicolinonitrile.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-3-hydroxypicolinonitrile

Cat. No.: B1398180

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **5-Chloro-3-hydroxypicolinonitrile**

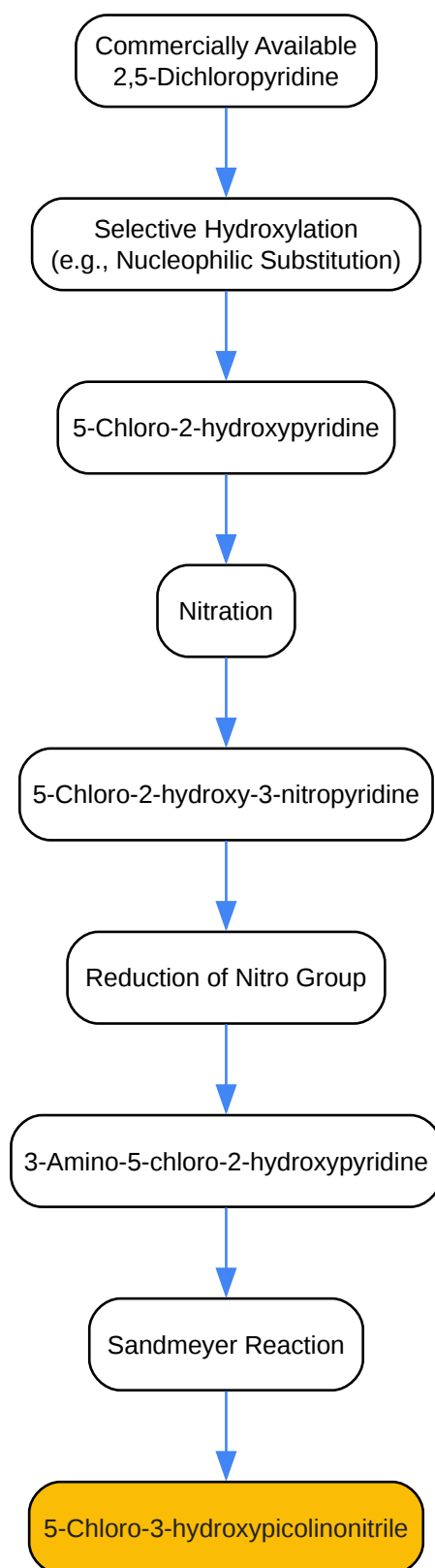
Introduction

In the landscape of modern drug discovery and materials science, heterocyclic compounds form the backbone of many innovative molecules. Among these, substituted pyridines are of paramount importance due to their versatile chemical reactivity and their prevalence in a vast array of biologically active agents. **5-Chloro-3-hydroxypicolinonitrile** is a multifunctional pyridine derivative that presents a unique combination of reactive sites: a nucleophilic hydroxyl group, an electrophilic aromatic ring, and a versatile nitrile moiety. This combination makes it a highly valuable building block for the synthesis of complex molecular architectures.

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of data to provide a synthesized analysis of the compound's properties, grounded in established chemical principles. We will explore its molecular identity, delve into its physicochemical characteristics, propose a logical synthetic framework, outline protocols for its analytical characterization, and provide essential safety guidance. The insights herein are designed to empower scientists to effectively utilize this compound in their research endeavors.

Part 1: Molecular Identity and Structure

The precise identification and structural understanding of a compound are the foundation of all subsequent research. **5-Chloro-3-hydroxypicolinonitrile** is a pyridine ring substituted with chloro, hydroxyl, and cyano groups at positions 5, 3, and 2, respectively.



[Click to download full resolution via product page](#)

Caption: A plausible synthetic workflow for **5-Chloro-3-hydroxypicolinonitrile**.

This multi-step process leverages well-established reactions in pyridine chemistry, such as nitration and the Sandmeyer reaction, to systematically install the required functional groups onto a simple starting material. A similar pathway has been described for the synthesis of related dihydroxypyridines. [1]

Part 4: Analytical Characterization Protocols

Structural verification is a non-negotiable step in chemical synthesis. The following are self-validating protocols for the comprehensive characterization of **5-Chloro-3-hydroxypicolinonitrile**.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This technique provides detailed information about the atomic connectivity and chemical environment of the molecule.

Methodology:

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). The choice of DMSO- d_6 is crucial as it allows for the observation of the exchangeable hydroxyl proton.
- **^1H NMR Acquisition:** Acquire a proton NMR spectrum on a 400 MHz or higher spectrometer.
 - **Expected Signals:** Two distinct signals in the aromatic region (typically 7.0-9.0 ppm), each appearing as a doublet due to coupling with the other. A broad singlet corresponding to the hydroxyl proton (O-H) will also be present, with a chemical shift that can vary depending on concentration and temperature.
- **^{13}C NMR Acquisition:** Acquire a proton-decoupled carbon NMR spectrum.
 - **Expected Signals:** Six distinct signals are expected. Five signals in the aromatic region (~110-160 ppm) corresponding to the pyridine ring carbons. The nitrile carbon ($\text{C}\equiv\text{N}$) will appear as a characteristic signal further downfield, typically in the range of 115-125 ppm.

Protocol 2: Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Methodology:

- Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.
- Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer. Acquire spectra in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes.
- Data Interpretation:
 - Molecular Ion: Look for a peak corresponding to the calculated exact mass (153.99 Da). In positive mode, this will be at $m/z \sim 155.00$ ($[C_6H_4ClN_2O]^+$). In negative mode, it will be at $m/z \sim 152.98$ ($[C_6H_2ClN_2O]^-$).
 - Isotopic Pattern: A critical self-validating feature is the chlorine isotope pattern. The molecular ion will consist of two peaks: one for the ^{35}Cl isotope (M) and another for the ^{37}Cl isotope (M+2), with a relative intensity ratio of approximately 3:1. This signature provides unambiguous confirmation of the presence of a single chlorine atom.

Protocol 3: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Methodology:

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm^{-1} .
- Expected Absorption Bands:
 - O-H Stretch: A broad band in the region of 3200-3500 cm^{-1} .
 - Aromatic C-H Stretch: Sharp peaks just above 3000 cm^{-1} .

- **C≡N Stretch:** A sharp, intense absorption band around 2220-2240 cm^{-1} . Its presence is a strong indicator of the nitrile group.
- **C=C and C=N Stretches:** Multiple bands in the 1400-1600 cm^{-1} region, characteristic of the aromatic pyridine ring.
- **C-Cl Stretch:** A band in the fingerprint region, typically between 600-800 cm^{-1} .

Part 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for **5-Chloro-3-hydroxypicolinonitrile** is not widely available, data from structurally related compounds can be used to establish prudent handling practices. Compounds such as 3-Chloro-5-hydroxybenzonitrile and other chlorinated pyridines are often classified as harmful if swallowed and can cause skin and eye irritation. [2][3]

- **Personal Protective Equipment (PPE):** Always handle this compound wearing standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- **Engineering Controls:** All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or fumes. [4]* **Storage:** Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials, particularly strong oxidizing agents. [5]* **Disposal:** Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-Chloro-3-hydroxypicolinonitrile is a well-defined molecular entity with a rich chemical potential. Its predicted physicochemical properties, such as a TPSA of 56.9 \AA^2 and an XLogP3 of 1.7, place it in a favorable region of chemical space for drug development. [6] The strategic arrangement of its chloro, hydroxyl, and nitrile functional groups provides three distinct points for chemical modification, making it an exceptionally versatile platform for building molecular diversity. The analytical protocols detailed here provide a robust framework for its unambiguous characterization. By adhering to the recommended safety precautions, researchers can confidently and effectively leverage the synthetic potential of this valuable compound to advance the frontiers of science and medicine.

References

- PubChem. **5-Chloro-3-hydroxypicolinonitrile** | C₆H₃ClN₂O | CID 59928310.
- Cole-Parmer. Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. [Link]
- Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. 5-Chloro-3-hydroxypicolinonitrile | C₆H₃ClN₂O | CID 59928310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 5-Chloro-3-hydroxypicolinonitrile.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398180#physical-and-chemical-properties-of-5-chloro-3-hydroxypicolinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com